molecular formula C11H10BrN B13211920 7-Bromo-2,4-dimethylquinoline

7-Bromo-2,4-dimethylquinoline

Cat. No.: B13211920
M. Wt: 236.11 g/mol
InChI Key: KDXQFHHJUUWVFX-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 2nd and 4th positions on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dimethylquinoline typically involves the bromination of 2,4-dimethylquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in a solvent like acetic acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction of this compound can lead to the formation of 7-bromo-2,4-dimethyl-1,2,3,4-tetrahydroquinoline.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: 7-Bromo-2,4-dimethyl-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Its derivatives have shown promise in biological assays, particularly in antimicrobial and anticancer studies.

    Medicine: Some derivatives of 7-Bromo-2,4-dimethylquinoline have been investigated for their potential as therapeutic agents.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dimethylquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in antimicrobial applications, it may inhibit the activity of bacterial enzymes, leading to cell death. In anticancer studies, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

  • 7-Bromo-2-chloro-4,8-dimethylquinoline
  • 7-Bromo-2-chloro-4-methylquinoline
  • 7-Bromo-4-chloro-2,8-dimethylquinoline

Comparison: Compared to its analogs, 7-Bromo-2,4-dimethylquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, the presence of methyl groups at the 2nd and 4th positions can affect the compound’s electronic properties and steric interactions, making it more or less reactive in certain chemical reactions.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

7-bromo-2,4-dimethylquinoline

InChI

InChI=1S/C11H10BrN/c1-7-5-8(2)13-11-6-9(12)3-4-10(7)11/h3-6H,1-2H3

InChI Key

KDXQFHHJUUWVFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Br)C

Origin of Product

United States

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